

2-Chloro-3,5-dimethylpyridine solubility and stability studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylpyridine

Cat. No.: B1314111

[Get Quote](#)

Physicochemical Properties of 2-Chloro-3,5-dimethylpyridine

A summary of the known physicochemical properties of **2-Chloro-3,5-dimethylpyridine** (CAS No: 72093-12-0), also known as 2-chloro-3,5-lutidine, is presented below. These properties are crucial for predicting its behavior in various solvent systems and under different environmental conditions.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ ClN	[1]
Molecular Weight	141.60 g/mol	[1]
Appearance	Yellow to light brown liquid	Chem-Impex
Boiling Point	216.3 ± 35.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Flash Point	105.1 ± 11.5 °C	[1]
LogP (octanol-water partition coefficient)	2.32	[1]
Storage Conditions	Store at 0-8°C	Chem-Impex

Solubility Profile

The solubility of **2-Chloro-3,5-dimethylpyridine** in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While quantitative data is scarce, its predicted solubility can be inferred from its structural features. The positive LogP value suggests a preference for lipophilic environments over aqueous media.

Predicted Solubility in Common Solvents

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar, Protic	Sparingly soluble to Insoluble	The hydrophobic dimethylpyridine backbone and the chloro substituent likely dominate over the polarity of the nitrogen atom.
Methanol, Ethanol	Polar, Protic	Soluble	The compound is expected to be miscible with short-chain alcohols due to dipole-dipole interactions.
Acetone, Acetonitrile	Polar, Aprotic	Soluble	Good solubility is anticipated due to the compound's polarity.
Dichloromethane, Chloroform	Halogenated	Soluble	"Like dissolves like" principle suggests good solubility in chlorinated solvents.
Toluene, Hexane	Nonpolar	Soluble to Sparingly Soluble	The aromatic and aliphatic nature of these solvents should allow for some degree of dissolution.

Experimental Protocol for Quantitative Solubility Determination

A robust method for determining the solubility of **2-Chloro-3,5-dimethylpyridine** is the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective: To determine the saturation solubility of **2-Chloro-3,5-dimethylpyridine** in a given solvent at a specific temperature.

Materials:

- **2-Chloro-3,5-dimethylpyridine** (of known purity)
- Selected solvents (e.g., water, methanol, acetonitrile, hexane)
- Vials with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Validated HPLC or GC system with a suitable detector

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Chloro-3,5-dimethylpyridine** to a series of vials containing a known volume of each test solvent. The presence of undissolved solid/liquid is essential to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
- Analysis:
 - Prepare a series of calibration standards of **2-Chloro-3,5-dimethylpyridine** of known concentrations in the respective solvent.
 - Analyze the calibration standards and the filtered sample solution using a validated HPLC or GC method.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
- Calculation of Solubility:
 - Determine the concentration of **2-Chloro-3,5-dimethylpyridine** in the sample from the calibration curve.
 - The determined concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature. Results are typically expressed in mg/mL or g/100 mL.

Stability Profile and Potential Degradation Pathways

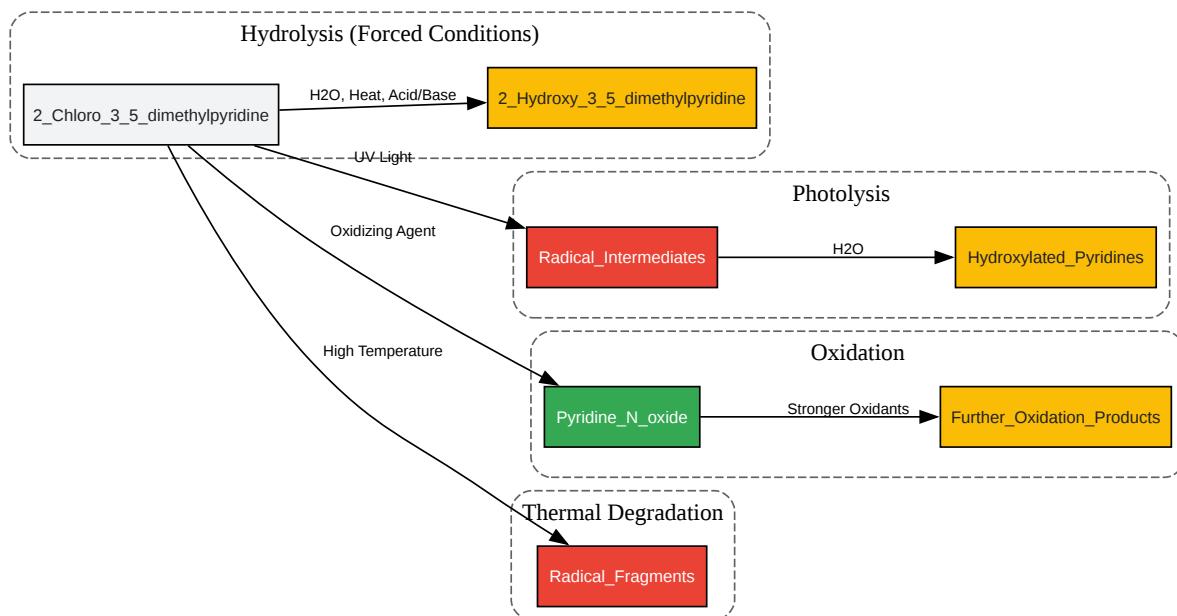
Understanding the stability of **2-Chloro-3,5-dimethylpyridine** is vital for determining its shelf-life, appropriate storage conditions, and potential degradation products. Based on the chemical structure, the compound may be susceptible to hydrolysis, photolysis, and thermal degradation.

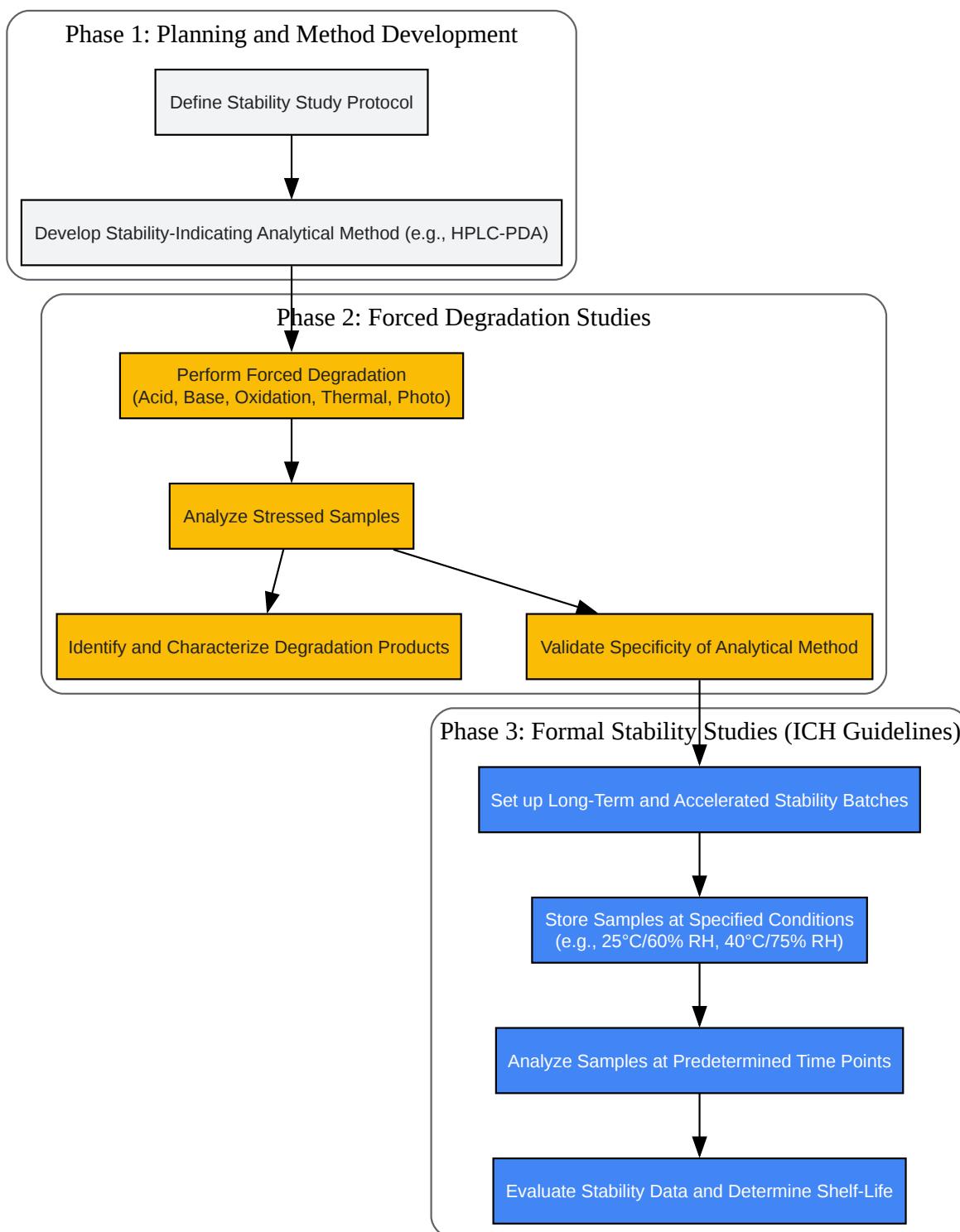
Hydrolytic Stability

The C-Cl bond on the pyridine ring is generally stable but can undergo hydrolysis under forced conditions (e.g., high temperature, extreme pH). The hydrolysis of 2-chloropyridine has been studied in supercritical water, indicating that degradation is possible under harsh conditions.^[2] The rate of hydrolysis can be influenced by the electronic effects of the methyl substituents.

Photostability

Chlorinated aromatic compounds can be susceptible to photodegradation. Studies on 2-chloropyridine have shown that it can degrade in aqueous solutions upon UV irradiation, forming various intermediate products.^{[3][4]} The photodegradation pathway may involve dechlorination and the formation of hydroxylated or other substituted pyridines.


Thermal Stability


The thermal decomposition of pyridine and its derivatives often proceeds via radical pathways.^[5] For **2-Chloro-3,5-dimethylpyridine**, thermal stress could potentially lead to dehydrochlorination or other fragmentation reactions.

Oxidative Stability

The pyridine ring is generally resistant to oxidation, but the methyl groups could be susceptible to oxidation under strong oxidizing conditions, potentially forming carboxylic acid derivatives.

Diagram of Potential Degradation Pathways for **2-Chloro-3,5-dimethylpyridine**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3,5-dimethylpyridine | CAS#:72093-12-0 | Chemsoc [chemsrc.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [2-Chloro-3,5-dimethylpyridine solubility and stability studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314111#2-chloro-3-5-dimethylpyridine-solubility-and-stability-studies\]](https://www.benchchem.com/product/b1314111#2-chloro-3-5-dimethylpyridine-solubility-and-stability-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com